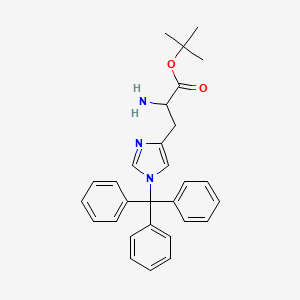
H-His(tau-trt)-otbu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-His(tau-trt)-otbu, also known as N-τ-Trityl-L-histidine tert-butyl ester, is a derivative of histidine, an essential amino acid. This compound is characterized by the presence of a trityl group attached to the nitrogen atom of the imidazole ring and a tert-butyl ester group at the carboxyl terminus. These modifications enhance the stability and solubility of the compound, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-His(tau-trt)-otbu typically involves the protection of the histidine amino group with a trityl group and the esterification of the carboxyl group with tert-butyl alcohol. The process begins with the dissolution of N-im-trityl-D-histidine in dichloromethane, followed by the addition of triethylamine and trimethylsilyl chloride. The mixture is refluxed gently for about two hours. Subsequently, isovaleric acid is dissolved in tetrahydrofuran and cooled to -20°C using an ice-salt bath. N-methyl morpholine and ethyl chloroformate are added, and the bis-TMS amino acid reaction mixture is introduced to the anhydride solution. The reaction is stirred at room temperature overnight, and the final product is obtained after purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography, is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
H-His(tau-trt)-otbu undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The trityl group can be removed through reduction reactions.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used to remove the trityl group.
Substitution: Acidic or basic conditions can facilitate the substitution of the tert-butyl ester group.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Deprotected histidine derivatives.
Substitution: Various ester derivatives depending on the substituent used.
Scientific Research Applications
H-His(tau-trt)-otbu has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for other histidine derivatives.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of H-His(tau-trt)-otbu involves its interaction with specific molecular targets, such as enzymes and receptors. The trityl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The tert-butyl ester group enhances the compound’s stability and solubility, facilitating its transport and uptake in biological systems. The imidazole ring of histidine plays a crucial role in proton transfer and metal ion coordination, contributing to the compound’s overall activity .
Comparison with Similar Compounds
H-His(tau-trt)-otbu can be compared with other histidine derivatives, such as:
H-His(trt)-ome: Similar in structure but with a methyl ester group instead of a tert-butyl ester group.
Fmoc-His(trt)-OH: Contains a fluorenylmethyloxycarbonyl group instead of a tert-butyl ester group.
Boc-His(trt)-OH: Features a tert-butoxycarbonyl group instead of a tert-butyl ester group.
Uniqueness
The unique combination of the trityl and tert-butyl ester groups in this compound provides enhanced stability and solubility compared to other histidine derivatives. This makes it particularly useful in applications requiring prolonged stability and specific solubility characteristics .
Properties
Molecular Formula |
C29H31N3O2 |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-(1-tritylimidazol-4-yl)propanoate |
InChI |
InChI=1S/C29H31N3O2/c1-28(2,3)34-27(33)26(30)19-25-20-32(21-31-25)29(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,20-21,26H,19,30H2,1-3H3 |
InChI Key |
BXLIDDXLXQZXMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















